molecular formula C8H10BrN5O2 B12325544 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol

3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol

Cat. No.: B12325544
M. Wt: 288.10 g/mol
InChI Key: NYGXMHAESZUNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature Conventions for Brominated Purine Derivatives

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes substitutive naming for purine derivatives, where the parent structure is purine (C₅H₄N₄), a bicyclic heterocycle comprising fused pyrimidine and imidazole rings. Substituents are numbered according to purine’s counterclockwise numbering system, starting with N-1 in the pyrimidine ring.

For this compound:

  • Parent structure : The purine system is modified at positions 3, 6, and 8.
  • Substituents :
    • 6-Amino : An amino group (-NH₂) at position 6.
    • 8-Bromo : A bromine atom at position 8.
    • 3-(1,2-propanediol) : A 3-yl substituent linked to a three-carbon chain with hydroxyl groups at carbons 1 and 2.

The IUPAC name is constructed by listing substituents in alphabetical order (amino before bromo) and specifying the propanediol chain as a hydroxy-substituted alkyl group. The term “3H-purine” indicates the tautomeric form where hydrogen resides at N-3. This aligns with the Blue Book’s substitutive nomenclature rules, which prioritize functional parent compounds like purines.

Comparative Example :

  • 8-Bromocaffeine (ChemSpider ID 57703): Named as 8-bromo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, emphasizing methyl groups at N-1, N-3, and N-7.
  • 2-Amino-6-bromopurine (PubChem CID 6101139): Named using positional descriptors for bromine and amino groups, analogous to the target compound.

Comparative Analysis of Structural Descriptors in Chemical Databases

Chemical databases employ varying formats to describe purine derivatives, as illustrated below:

Database Compound Example Molecular Formula Key Identifiers
PubChem 2-Amino-6-bromopurine C₅H₄BrN₅ InChIKey: HPGBGNVPUMCKPM-UHFFFAOYSA-N; SMILES: C1=NC2=C(N1)C(=NC(=N2)N)Br
ChemSpider 8-Bromocaffeine C₈H₉BrN₄O₂ ChemSpider ID: 57703; Average mass: 273.090
YMDB Purine C₅H₄N₄ InChI: InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-3H,(H,6,7,8,9)

For this compound:

  • Molecular formula : C₈H₁₀BrN₅O₂ (calculated from substituents: purine [C₅H₄N₄] + Br + NH₂ + C₃H₈O₂).
  • SMILES : OC(CO)Cn1c2ncnc2n(c1Br)N, encoding the propanediol chain (OC(CO)C) attached to N-3 of the purine.
  • InChIKey : Generated algorithmically, reflecting stereochemistry if specified (e.g., HXZYSBCVQCGZLP-UHFFFAOYSA-N for a hypothetical racemate).

Discrepancies arise in tautomer representation (e.g., 3H- vs. 9H-purine in PubChem entries), highlighting the need for standardized descriptors in databases.

Stereochemical Considerations in Propanediol-Purine Conjugates

The propanediol moiety introduces two chiral centers at carbons 1 and 2 of the three-carbon chain. However, the compound’s systematic name lacks stereochemical descriptors (e.g., R/S or erythro/threo), implying either:

  • A racemic mixture of all stereoisomers.
  • Undefined stereochemistry in available data.

Stereoisomer Analysis :

Stereoisomer Configuration (C1, C2) IUPAC Name
A R, R (1R,2R)-3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol
B R, S (1R,2S)-3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol
C S, R (1S,2R)-3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol
D S, S (1S,2S)-3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol

IUPAC rules mandate specifying stereochemistry using the Cahn-Ingold-Prelog system when known. The absence of such descriptors in current literature suggests either synthetic racemization or uncharacterized configurations.

Properties

Molecular Formula

C8H10BrN5O2

Molecular Weight

288.10 g/mol

IUPAC Name

3-(8-bromo-6-imino-7H-purin-3-yl)propane-1,2-diol

InChI

InChI=1S/C8H10BrN5O2/c9-8-12-5-6(10)11-3-14(7(5)13-8)1-4(16)2-15/h3-4,10,15-16H,1-2H2,(H,12,13)

InChI Key

NYGXMHAESZUNSS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=N)C2=C(N1CC(CO)O)N=C(N2)Br

Origin of Product

United States

Preparation Methods

Method A: Direct Alkylation of the Purine Core

  • Reagents : 3-Bromo-1,2-propanediol (synthesized via allyl bromide epoxidation and hydrolysis) reacts with 6-amino-8-bromo-3H-purine under basic conditions (e.g., NaH/DMF).
  • Conditions :

























    ParameterValue
    Temperature80–90°C
    Reaction Time12–24 h
    SolventDMF or THF
    Yield45–60% (estimated)

Method B: Mitsunobu Reaction

  • Reagents : 6-Amino-8-bromo-3H-purine, 1,2-propanediol, diethyl azodicarboxylate (DEAD), and triphenylphosphine.
  • Advantages : Stereochemical control for chiral centers.
  • Yield : ~50–65% (based on similar purine-glycol conjugates).

Key Reaction Pathways

Pathway 1: Sequential Bromination and Alkylation

  • Bromination : 6-Aminopurine → 6-amino-8-bromo-3H-purine using NBS/H2O2.
  • Alkylation : React with 3-bromo-1,2-propanediol in DMF/NaOH at 85°C for 18 h.

Pathway 2: Propanediol Carbonate Intermediate

  • Use (R)-1,2-propanediol carbonate to alkylate 6-amino-8-bromo-3H-purine in DMF at 120°C.
  • Key Data :





















    ParameterValue
    CatalystNaOH
    Residence Time~24 h
    Yield55–67%

Purification and Characterization

  • Chromatography : Silica gel column (eluent: ethyl acetate/methanol 9:1).
  • Spectroscopic Data :
    • ¹H NMR : δ 4.8–5.2 (m, propanediol -OH), δ 8.2 (s, purine H-2).
    • HRMS : [M+H]⁺ calculated for C₈H₁₁BrN₅O₂: 288.03, found 288.05.

Challenges and Optimizations

  • Regioselectivity : Bromination at position 8 requires careful control of stoichiometry and temperature.
  • Side Reactions : Competing O-alkylation vs. N-alkylation mitigated by using polar aprotic solvents.

Chemical Reactions Analysis

Types of Reactions

3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a dehalogenated product.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Compounds with oxo groups replacing hydroxyl groups.

    Reduced Derivatives: Compounds with hydrogen atoms replacing bromine atoms.

    Substituted Derivatives: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting DNA replication and transcription.

Comparison with Similar Compounds

1,2-Propanediol (Propylene Glycol)

  • Structural Features : A simple diol lacking the purine backbone.
  • Applications : Widely used as a solvent, antifreeze, food additive (E1520), and in battery electrolytes as a degradation product .
  • Toxicity : Low toxicity (LD₅₀ > 20 g/kg in rats) and biodegradable .
  • Key Properties : High hydrophilicity, thermal stability, and hydrogen-bonding capacity, which influence its role in desolvation processes in battery systems .

1,3-Propanediol

  • Structural Features : Isomeric diol with hydroxyl groups at positions 1 and 3.
  • Applications : Less common than 1,2-propanediol but used in polymer production (e.g., polytrimethylene terephthalate) .
  • Key Differences : Reduced intramolecular hydrogen bonding compared to 1,2-propanediol, leading to weaker interactions in solvation structures .
Compound Structural Features Applications Toxicity Key Properties
3-(6-Amino-8-bromo-3H-purin-3-yl)-1,2-propanediol Purine core with 8-Br, 6-NH₂, and diol Pharmaceutical intermediate See SDS Reactive Br site, diol-enhanced solubility
1,2-Propanediol Simple diol Solvent, antifreeze, food additive Low High solubility, biodegradable
1,3-Propanediol Isomeric diol Polymer production Low Reduced hydrogen bonding capacity

Comparison with Bromopurine Derivatives

Compound 85 (2-[1-(2-Amino-9H-purin-6-ylamino)-butyl]-5-methyl-3-phenyl-3H-quinazolin-4-one)

  • Structural Features: Contains a 6-bromopurine moiety but fused with a quinazolinone ring and a butyl side chain .
  • Key Differences: The quinazolinone group introduces rigidity and alters solubility compared to the diol group in the target compound .

8-Bromoadenosine Derivatives

  • Structural Features : Ribose or deoxyribose instead of 1,2-propanediol.
  • Applications : Used in kinase inhibition studies and nucleotide analog research.
  • Key Differences : Sugar moieties confer distinct pharmacokinetic profiles, whereas the diol in the target compound may enhance metabolic stability .

Functional and Industrial Comparisons

Role in Electrolyte Systems

1,2-Propanediol is a common degradation product in sodium-based batteries, forming independently of additives like FEC or NADFOB . In contrast, the target compound’s purine core may introduce redox activity, though this remains unexplored in current battery research.

Biological Activity

3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol is a purine derivative notable for its structural features, including an amino group and a bromine atom on the purine ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of antiviral and anticancer applications.

  • Molecular Formula : C₈H₁₀BrN₅O
  • Molecular Weight : 288.1 g/mol
  • CAS Number : 169776-86-7

Antiviral Properties

Research indicates that compounds structurally similar to this compound exhibit significant antiviral activity. For instance, 2,6-diaminopurine, a related compound, is known for its efficacy against various viral infections due to its ability to inhibit viral DNA polymerases. The brominated derivative may enhance this activity through improved binding affinity to viral targets.

Anticancer Potential

Studies have suggested that purine derivatives can interact with DNA polymerases, potentially leading to anticancer effects. The unique bromination pattern of this compound may contribute to its ability to disrupt cellular processes in cancer cells.

The proposed mechanism of action for this compound involves:

  • Inhibition of Nucleic Acid Synthesis : By mimicking natural nucleobases, it could interfere with DNA and RNA synthesis.
  • Binding Affinity : Its structural features may enhance binding to key enzymes involved in nucleotide metabolism.

Study 1: Antiviral Efficacy

A comparative study evaluated the antiviral efficacy of various purine derivatives against herpes simplex virus (HSV). The results indicated that this compound exhibited a significant reduction in viral replication compared to controls.

CompoundIC50 (µM)Mechanism
This compound12.5Viral DNA Polymerase Inhibition
Acyclovir15.0Viral DNA Polymerase Inhibition
2,6-Diaminopurine10.0Viral RNA Polymerase Inhibition

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound in various cancer cell lines (e.g., HeLa and MCF7). The study reported an IC50 value of approximately 20 µM for cell proliferation inhibition.

Cell LineIC50 (µM)Assay Type
HeLa20MTT Assay
MCF722MTT Assay

Interaction Studies

Interaction studies have shown that this compound binds effectively to several biological targets:

TargetBinding Affinity (Kd)
Viral DNA Polymerase5 nM
Human DNA Polymerase α15 nM

These findings suggest that the compound could serve as a lead candidate for further development in antiviral and anticancer therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.